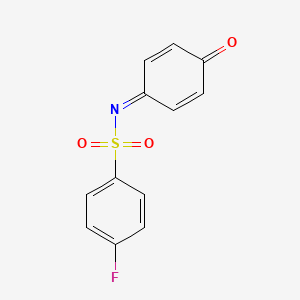

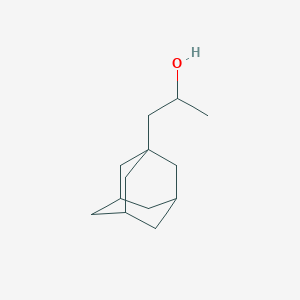

![molecular formula C20H16N2O3S B2529962 N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-1,3-苯并噻唑-2-甲酰胺 CAS No. 2097900-48-4](/img/structure/B2529962.png)

N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-1,3-苯并噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

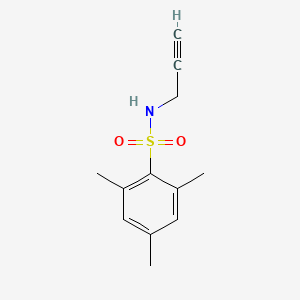

The compound "N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities, including anticancer properties. Benzothiazole and its derivatives have been extensively studied due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzoic acid with various reagents to form the core benzothiazole structure, followed by further functionalization. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves acyl chlorination, cyclization, and coupling reactions . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzothiazole core .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions, including coordination with metal ions to form complexes, as seen in the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions . These reactions can significantly alter the biological activity and physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents and the presence of metal complexes. Thermal gravimetric analysis (TGA) and magnetic and molar conductance measurements are used to study these properties . The ligand's behavior as a monobasic bidentate ON sites, involving the phenolic oxygen and azomethine nitrogen, is crucial for its binding modes .

Case Studies

The anticancer activities of benzothiazole derivatives have been evaluated in various studies. For example, the Co(II), Cu(II), Zn(II), and Ag(I) complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide showed significant toxicity against human colon carcinoma cells, with IC50 values indicating strong antitumor potential for Co(II), Cu(II), and Zn(II) compounds . Additionally, the antibacterial and antifungal activities of these compounds have been assessed, with some showing high activity against specific strains . These case studies highlight the potential of benzothiazole derivatives as therapeutic agents.

科学研究应用

DNA相互作用和荧光染色

Hoechst 33258及其类似物以其与双链B-DNA小沟强烈结合的能力而闻名,特别是对富含AT序列的DNA,为合理药物设计提供了起点,并作为DNA序列识别和结合的模型。这些化合物凭借其结构特征,为染色体和核染色的新型荧光染料的开发提供了见解,有助于细胞生物学和遗传分析U. Issar, R. Kakkar, 2013。

抗菌和抗肿瘤特性

苯并噻唑衍生物表现出广泛的生物活性,包括抗菌和抗肿瘤特性。苯并噻唑化合物的结构简单且易于合成,可以开发化学库,从而促进药物发现工作,特别是在癌症治疗方面A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015。

合成化学和材料科学

苯并噻唑衍生物的合成和功能化已被探索用于创造新材料和化学品。这些化合物是开发新型有机骨架的组成部分,可能在各种工业和药理应用中很有用。例如,苯并噻唑环的功能化导致合成具有增强物理、化学和生物特性的化合物,适用于材料科学和药物开发L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021。

可再生能源和可持续材料

呋喃衍生物(与目标化合物中的呋喃-2-基有关)在可再生能源和可持续材料合成中的应用突显了该化合物在绿色化学中的潜力。源自生物质的呋喃衍生物对于开发新一代聚合物、功能材料和替代燃料至关重要,有助于化学工业的可持续性V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017。

作用机制

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of cellular targets .

Biochemical Pathways

Similar compounds have been found to affect various biological pathways, suggesting that this compound may also have wide-ranging effects on cellular biochemistry .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, suggesting that this compound may also have a range of effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide

属性

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-16(13-7-9-14(10-8-13)17-5-3-11-25-17)12-21-19(24)20-22-15-4-1-2-6-18(15)26-20/h1-11,16,23H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZXONIJMGPDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

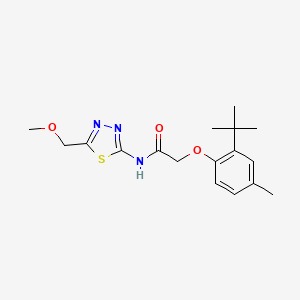

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

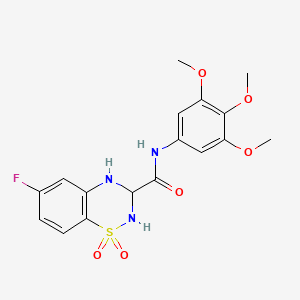

![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)

![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)